molecular formula C13H13NO2 B3074655 methyl 1-cyclopropyl-1H-indole-3-carboxylate CAS No. 1021154-59-5

methyl 1-cyclopropyl-1H-indole-3-carboxylate

Cat. No.: B3074655
CAS No.: 1021154-59-5
M. Wt: 215.25 g/mol
InChI Key: ZQUWPDJWGIXYPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 1-cyclopropyl-1H-indole-3-carboxylate (CAS 1021154-59-5) is a high-purity chemical compound supplied for research and development purposes. This indole derivative is characterized by a cyclopropyl substituent at the 1-position and a methyl ester group at the 3-position of the indole ring, with a molecular formula of C 13 H 13 NO 2 and a molecular weight of 215.25 g/mol . The compound is provided as a yellow to white solid with a melting point between 84 to 88 °C and should be stored sealed in a dry environment at room temperature . As a functionalized indole scaffold, this compound is of significant interest in medicinal chemistry and drug discovery . Indole derivatives are recognized for their wide range of biological activities and their ability to interact with diverse biological targets . The cyclopropyl and ester functional groups offer versatile handles for further chemical modifications, making it a valuable chemical intermediate for generating compound libraries . Recent research highlights the application of similar cyclopropyl-substituted indoles in early-stage optimization programs for novel therapeutics, such as in the search for new treatments for neglected tropical diseases . This underscores its role in exploring structure-activity relationships (SAR) and hit-to-lead optimization campaigns . This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

methyl 1-cyclopropylindole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-16-13(15)11-8-14(9-6-7-9)12-5-3-2-4-10(11)12/h2-5,8-9H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQUWPDJWGIXYPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(C2=CC=CC=C21)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Methyl 1-cyclopropyl-1H-indole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Scientific Research Applications

Methyl 1-cyclopropyl-1H-indole-3-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of methyl 1-cyclopropyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The indole ring system allows the compound to bind with high affinity to multiple receptors, influencing various biological processes. For example, it can interact with enzymes, receptors, and other proteins, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional distinctions between methyl 1-cyclopropyl-1H-indole-3-carboxylate and analogous indole-3-carboxylates:

Table 1: Comparative Analysis of Indole-3-Carboxylate Derivatives

Compound Name Substituent (1-Position) Molecular Weight Melting Point (°C) Synthesis Yield Key Properties/Applications
This compound Cyclopropyl N/A N/A N/A Hypothesized enhanced metabolic stability due to cyclopropane ring strain.
Methyl 1-methyl-1H-indole-3-carboxylate Methyl 189.19 137 (410 K) High (reflux method) Planar crystal structure with hydrogen-bonded chains; pharmacological potential (unspecified) .
Methyl 1-methyl-β-carboline-3-carboxylate Methyl (β-carboline core) 244.25 >200 71.3% β-carboline scaffold associated with MAO inhibition; distinct heterocyclic system .
Ethyl 5-hydroxy-2-methyl-1-propyl-1H-indole-3-carboxylate Propyl, 5-hydroxy 261.32 N/A N/A Hydroxy group may confer antioxidant or metal-chelating activity .
Methyl 1-(furan-2-carbonyl)-1H-indole-3-carboxylate Furan-2-carbonyl 269.25 N/A N/A Acylated substituent for enhanced lipophilicity; potential use in drug discovery .
Methyl 1-pentyl-1H-indole-3-carboxylate Pentyl 231.29 N/A N/A Structural similarity to synthetic cannabinoids; possible CNS activity .

Structural and Electronic Differences

  • Cyclopropyl vs. Alkyl Substituents : The cyclopropyl group in the target compound introduces significant ring strain and sp³ hybridization, which may enhance rigidity and resistance to oxidative metabolism compared to flexible alkyl chains (e.g., methyl, pentyl) .

Physicochemical Properties

  • Melting Points : Methyl 1-methyl-1H-indole-3-carboxylate melts at 137°C, while β-carboline derivatives exhibit higher thermal stability (>200°C), likely due to extended aromaticity .
  • Solubility: The hydroxy group in ethyl 5-hydroxy-2-methyl-1-propyl-1H-indole-3-carboxylate may improve aqueous solubility compared to non-polar substituents like cyclopropyl .

Biological Activity

Methyl 1-cyclopropyl-1H-indole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the indole family, characterized by a bicyclic structure that includes a cyclopropyl group and a carboxylate moiety. Its molecular formula is C₁₁H₁₃N₁O₂, with a molecular weight of approximately 201.23 g/mol. The indole ring system allows for interactions with various biological targets, making it a versatile compound in drug development.

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors, modulating their activity. Key mechanisms include:

  • Enzyme Inhibition : The compound can inhibit enzymes involved in metabolic pathways, affecting processes such as cell proliferation and apoptosis.
  • Receptor Interaction : It binds to various receptors, influencing signal transduction pathways that are crucial for cellular responses.

Biological Activities

Research has demonstrated several notable biological activities associated with this compound:

1. Anticancer Activity

  • Cytotoxicity : Studies have shown that this compound exhibits selective cytotoxicity against various cancer cell lines. For instance, it has been reported to have an IC₅₀ value of less than 10 µM against A549 (human lung adenocarcinoma) cells, indicating potent anticancer properties .
  • Mechanism : The compound's mechanism involves the suppression of key growth factors like VEGF and basic fibroblast growth factor (bFGF), which are critical for tumor angiogenesis and growth .

2. Antimicrobial Activity

  • Preliminary studies suggest that this compound may possess antibacterial properties. Its derivatives have been evaluated for their effectiveness against various microbial strains, showcasing promising results in inhibiting bacterial growth .

3. Neuroprotective Effects

  • The compound is being investigated for its potential neuroprotective effects, particularly in the context of neurodegenerative diseases. Its ability to modulate pathways involved in neuronal survival and stress response indicates its therapeutic promise.

Table 1: Summary of Biological Activities

Activity TypeCell Line/TargetIC₅₀ (µM)Reference
CytotoxicityA549 (lung cancer)<10
CytotoxicityA375 (melanoma)5.7
AntimicrobialVarious bacterial strainsTBD
NeuroprotectionNeuronal cell modelsTBD

Notable Research Findings

  • A study highlighted the selective inhibition of endothelial cell proliferation by this compound, suggesting its potential role in anti-angiogenic therapies .
  • Additional research indicates that derivatives of this compound may enhance its biological activity, providing a pathway for developing more effective therapeutic agents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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methyl 1-cyclopropyl-1H-indole-3-carboxylate
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